![molecular formula C10H10F2O2 B13649653 (2-(Difluoromethyl)phenyl)propanoic acid](/img/structure/B13649653.png)
(2-(Difluoromethyl)phenyl)propanoic acid
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Overview
Description
(2-(Difluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a phenyl precursor using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts to facilitate the transfer of the CF2H group to the phenyl ring .
Industrial Production Methods: Industrial production of (2-(Difluoromethyl)phenyl)propanoic acid may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-(Difluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2-(Difluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(Difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
(2-(Trifluoromethyl)phenyl)propanoic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2-(Chloromethyl)phenyl)propanoic acid: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness: (2-(Difluoromethyl)phenyl)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
(2-(Difluoromethyl)phenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, particularly the difluoromethyl group, suggest enhanced biological activity, particularly in anti-inflammatory and analgesic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F2O2, with a molecular weight of approximately 202.18 g/mol. The difluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological membranes.
Research indicates that compounds similar to this compound modulate pathways involved in pain and inflammation. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammatory responses .
Key Mechanisms:
- Inhibition of COX Enzymes : Reduces the production of pro-inflammatory mediators.
- Modulation of Neutrophil Activity : The compound may influence neutrophil chemotaxis and activation at inflammation sites, potentially reducing tissue damage caused by excessive inflammatory responses .
- Impact on Cytokine Production : It does not significantly interfere with PGE2 production in macrophages stimulated with lipopolysaccharides (LPS), suggesting a selective action that could minimize side effects associated with traditional anti-inflammatory drugs .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been demonstrated in various studies. For instance, it has shown efficacy in reducing PMN infiltration and infarct size in models of transient cerebral ischemia .
Analgesic Properties
Similar compounds have been noted for their analgesic effects through the modulation of pain pathways. The inhibition of COX enzymes leads to decreased pain signals being transmitted through the nervous system.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of this compound and related compounds:
- Study on Inflammatory Response : In a rat model, treatment with this compound resulted in a significant reduction in neurological deficits following ischemic injury, attributed to decreased neutrophil infiltration .
- Comparative Analysis : A comparative study indicated that related compounds exhibited varying degrees of COX inhibition, with some derivatives showing enhanced activity due to structural modifications like the addition of fluorine atoms .
- Pharmacokinetic Studies : Pharmacokinetic parameters were evaluated to understand the absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate favorable characteristics for therapeutic use .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
3-[2-(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)8-4-2-1-3-7(8)5-6-9(13)14/h1-4,10H,5-6H2,(H,13,14) |
InChI Key |
WOZTXTMWGFDKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(F)F |
Origin of Product |
United States |
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